molecular formula C11H13NO2S B15055561 (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid

Cat. No.: B15055561
M. Wt: 223.29 g/mol
InChI Key: HTRWLFRKMUVNPG-QVDQXJPCSA-N
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Description

(2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid: is a chiral compound that belongs to the thiazolidine family It is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid typically involves the reaction of p-tolylamine with a suitable thiazolidine precursor under controlled conditions. One common method involves the use of thiazolidine-4-carboxylic acid as a starting material, which is then reacted with p-tolylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and carboxylic acid group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The p-tolyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    (2R)-2-Phenylthiazolidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    (2R)-2-(p-Methoxyphenyl)thiazolidine-4-carboxylic acid: Similar structure but with a p-methoxyphenyl group.

Uniqueness: (2R)-2-(p-Tolyl)thiazolidine-4-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group may provide additional steric and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(2R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9?,10-/m1/s1

InChI Key

HTRWLFRKMUVNPG-QVDQXJPCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2NC(CS2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2NC(CS2)C(=O)O

Origin of Product

United States

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